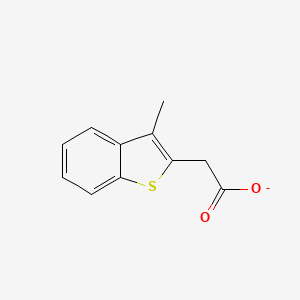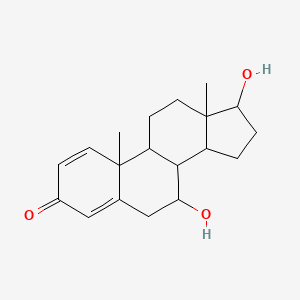
7,17-Dihydroxyandrosta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,17-Dihydroxyandrosta-1,4-dien-3-one is a steroidal compound with the molecular formula C19H26O3. It is known for its role as an androgen, a type of sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,17-Dihydroxyandrosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of androsta-1,4-dien-3-one at the 7 and 17 positions. This can be achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7,17-Dihydroxyandrosta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
7,17-Dihydroxyandrosta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen receptor binding and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. Upon binding, it activates these receptors, leading to the transcription of specific genes that regulate the development and maintenance of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
11α-Hydroxyandrosta-1,4-diene-3,17-dione: Another steroidal compound with similar structural features.
17β-Hydroxy-17-methylandrosta-1,4-dien-3-one: Known for its use in anabolic steroids.
Uniqueness
7,17-Dihydroxyandrosta-1,4-dien-3-one is unique due to its specific hydroxylation pattern at the 7 and 17 positions, which influences its binding affinity to androgen receptors and its biological activity .
Propriétés
Numéro CAS |
848-33-9 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
7,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h5,7,9,13-17,21-22H,3-4,6,8,10H2,1-2H3 |
Clé InChI |
MXWNAVKICSVPAC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


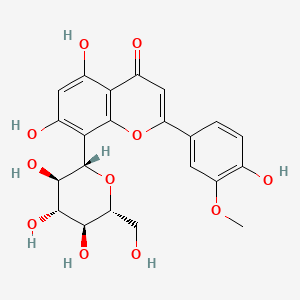
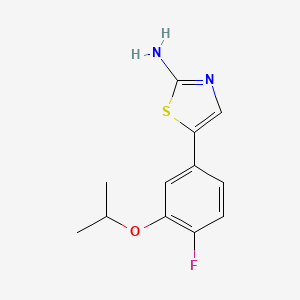
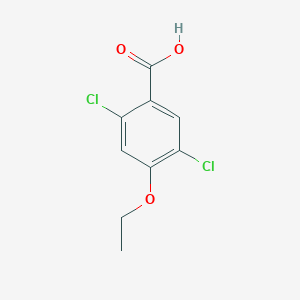
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
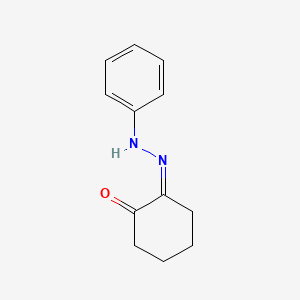
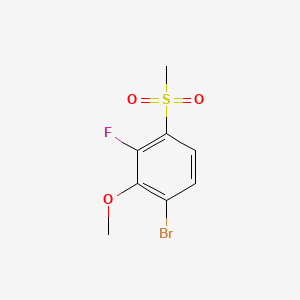
![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
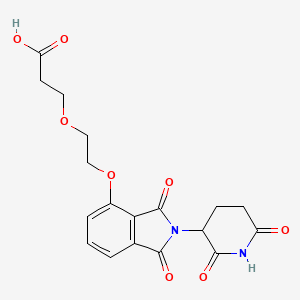
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
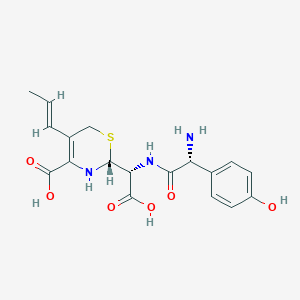
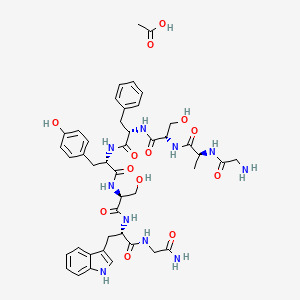
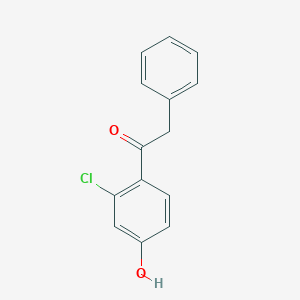
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
